2-(Phenylsulfonyl)-6-oxo-2-azaspiro[3.3]heptane
Overview
Description
The compound “2-(Phenylsulfonyl)-6-oxo-2-azaspiro[3.3]heptane” is a complex organic molecule. The “spiro[3.3]heptane” part of the name suggests that it contains a spirocyclic structure, which is a type of cyclic compound where two rings share a single atom .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, there are studies on the synthesis of related 2-Azaspiro[3.3]heptanes . These methods often involve complex organic reactions and the use of catalysts .Molecular Structure Analysis
The molecular structure of “this compound” would likely be determined using techniques such as X-ray diffraction (XRD), which can provide valuable information about the internal structure of complex organic compounds .Chemical Reactions Analysis
The chemical reactions involving “this compound” would likely depend on its specific molecular structure and the conditions under which the reactions are carried out .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would likely be determined using a variety of analytical techniques. These might include measurements of specific gravity/density, specific heat capacity, surface tension, viscosity, and refractive index .Scientific Research Applications
Synthesis and Chemical Properties
One line of research focuses on the improved synthesis and properties of spiro compounds similar to "2-(Phenylsulfonyl)-6-oxo-2-azaspiro[3.3]heptane." For instance, the synthesis and properties of 2-oxa-6-azaspiro[3.3]heptane sulfonate salts have been explored, highlighting an improved synthesis method that yields a more stable and soluble product, enabling broader reaction conditions with the spirobicyclic compound (van der Haas et al., 2017). This research provides a foundation for further exploration and utilization of "this compound" in various chemical syntheses and applications.
Applications in Drug Design
The synthesis and study of novel amino acids derived from 2-azaspiro[3.3]heptane, including ornithine and GABA analogues, have been performed, expanding the family of sterically constrained amino acids for use in chemistry, biochemistry, and drug design (Radchenko et al., 2010). These novel compounds offer a convenient entry point to chemical spaces complementary to traditional piperidine ring systems, showcasing the versatility and potential of "this compound" in drug discovery and design.
Biological Importance and Potential Anticancer Properties
Research has also focused on the structural and vibrational analyses of compounds structurally related to "this compound," exploring their potential as anticancer and antimicrobial drugs. A detailed investigation into the most stable structures, along with experimental and calculated IR, UV, and NMR spectra, has been conducted to understand their electronic properties and potential biological applications (Vitnik et al., 2017).
Mechanism of Action
Safety and Hazards
The safety and hazards associated with “2-(Phenylsulfonyl)-6-oxo-2-azaspiro[3.3]heptane” would depend on its specific physical and chemical properties. It’s important to handle all chemicals with appropriate safety precautions, and to consult Material Safety Data Sheets (MSDS) or other safety resources .
Future Directions
The future directions for research on “2-(Phenylsulfonyl)-6-oxo-2-azaspiro[3.3]heptane” would likely depend on its potential applications. For example, if it were found to have useful properties as a drug, future research might focus on optimizing its synthesis, improving its efficacy, or investigating its mechanism of action .
Properties
IUPAC Name |
2-(benzenesulfonyl)-2-azaspiro[3.3]heptan-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3S/c14-10-6-12(7-10)8-13(9-12)17(15,16)11-4-2-1-3-5-11/h1-5H,6-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIJPPBUHBDRFTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)CC12CN(C2)S(=O)(=O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401250038 | |
Record name | 2-(Phenylsulfonyl)-2-azaspiro[3.3]heptan-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401250038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1363381-24-1 | |
Record name | 2-(Phenylsulfonyl)-2-azaspiro[3.3]heptan-6-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1363381-24-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Phenylsulfonyl)-2-azaspiro[3.3]heptan-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401250038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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